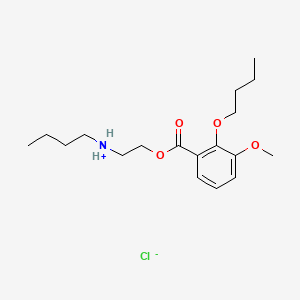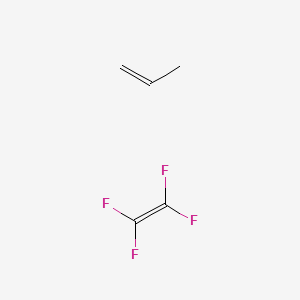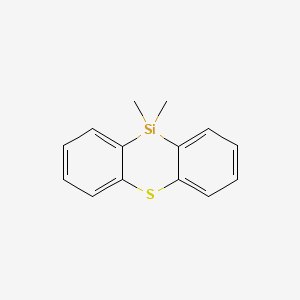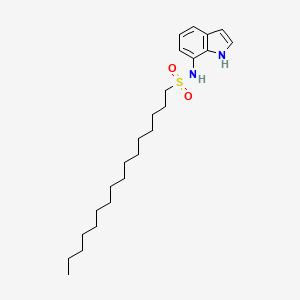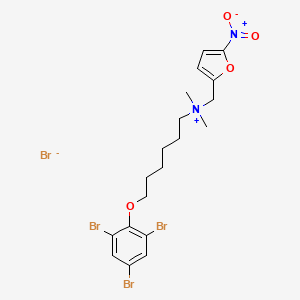
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a tribromophenoxy group, a hexyl chain, a dimethylammonium group, and a nitrofurfuryl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the tribromophenoxy intermediate: This step involves the bromination of phenol to obtain 2,4,6-tribromophenol.
Attachment of the hexyl chain: The hexyl chain is introduced through a nucleophilic substitution reaction, forming 6-(2,4,6-tribromophenoxy)hexanol.
Formation of the nitrofurfuryl intermediate: This involves the nitration of furfural to obtain 5-nitro-2-furfuryl.
Quaternization reaction: The final step involves the reaction of the dimethylammonium group with the previously formed intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The nitrofurfuryl moiety, in particular, is known for its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects.
類似化合物との比較
Similar Compounds
(6-(2,4,6-Trichlorophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide: Similar structure but with chlorine atoms instead of bromine.
(6-(2,4-Dichlorophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide: Contains fewer halogen atoms, leading to different reactivity and properties.
Uniqueness
(6-(2,4,6-Tribromophenoxy)hexyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity. The combination of tribromophenoxy and nitrofurfuryl groups provides a distinctive profile that sets it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
60724-09-6 |
|---|---|
分子式 |
C19H24Br4N2O4 |
分子量 |
664.0 g/mol |
IUPAC名 |
dimethyl-[(5-nitrofuran-2-yl)methyl]-[6-(2,4,6-tribromophenoxy)hexyl]azanium;bromide |
InChI |
InChI=1S/C19H24Br3N2O4.BrH/c1-24(2,13-15-7-8-18(28-15)23(25)26)9-5-3-4-6-10-27-19-16(21)11-14(20)12-17(19)22;/h7-8,11-12H,3-6,9-10,13H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
WKHKKIOHTZRKGQ-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CCCCCCOC1=C(C=C(C=C1Br)Br)Br)CC2=CC=C(O2)[N+](=O)[O-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


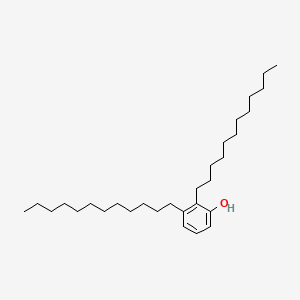

![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
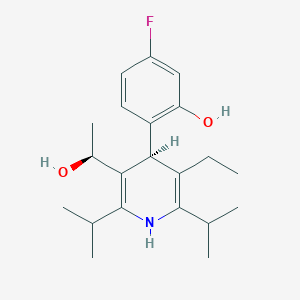
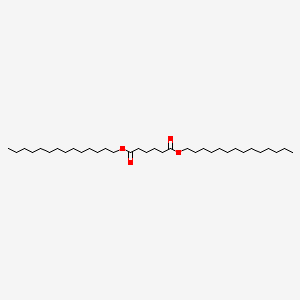
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
